

8-Chloroquinolin-4-amine CAS number and chemical identifiers

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Compound of Interest

Compound Name: 8-Chloroquinolin-4-amine

Cat. No.: B1279978

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An In-depth Technical Guide to 8-Chloroquinolin-4-amine

This technical guide provides a comprehensive overview of the chemical identifiers, a representative synthesis protocol, and a logical workflow for the compound **8-Chloroquinolin-4-amine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

8-Chloroquinolin-4-amine is a substituted quinoline derivative. Accurate identification of this compound is crucial, as several positional isomers exist, which can lead to confusion. The primary chemical identifiers for **8-Chloroquinolin-4-amine** are summarized in the table below.

Identifier	Value
CAS Number	65340-72-9 [1]
IUPAC Name	8-chloroquinolin-4-amine [1]
Molecular Formula	C ₉ H ₇ CIN ₂ [1]
Molecular Weight	178.62 g/mol
PubChem CID	12292890 [1]
SMILES	C1=CC2=C(C=CN=C2C(=C1)Cl)N [1]
InChI	InChI=1S/C9H7CIN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) [1]
InChIKey	OIXSIWQVJINCRY-UHFFFAOYSA-N [1]

It is important to distinguish **8-Chloroquinolin-4-amine** from its common isomers, such as 4-chloroquinolin-8-amine (CAS: 81764-16-1)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#), 8-chloroquinolin-5-amine (CAS: 75793-58-7)[\[6\]](#), and 7-chloroquinolin-4-amine (CAS: 1198-40-9)[\[7\]](#).

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **8-Chloroquinolin-4-amine** is not readily available in the searched literature, a representative procedure can be adapted from general methods for the synthesis of 4-aminoquinoline derivatives. A common approach involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.

Objective: To synthesize **8-Chloroquinolin-4-amine** from a suitable precursor.

Proposed Reaction: The synthesis can be envisioned to proceed via the amination of 4,8-dichloroquinoline.

Materials:

- 4,8-dichloroquinoline
- Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)

- Solvent (e.g., ethanol, phenol)
- Acid or base for pH adjustment (if necessary)
- Standard laboratory glassware and safety equipment

Experimental Procedure:

- Reaction Setup: In a sealed reaction vessel, dissolve 4,8-dichloroquinoline in a suitable solvent such as ethanol.
- Addition of Reagents: Add an excess of the ammonia source to the solution. The use of a sealed vessel is crucial when working with volatile reagents like ammonia.
- Heating: Heat the reaction mixture at a temperature typically ranging from 120-180 °C for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
- Purification: The crude product is then purified. This can be achieved by washing with a suitable solvent to remove unreacted starting material and byproducts. Recrystallization from an appropriate solvent system can be employed to obtain the pure **8-Chloroquinolin-4-amine**.
- Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Logical Workflow for Synthesis and Identification

The following diagram illustrates a logical workflow for the synthesis and subsequent identification of **8-Chloroquinolin-4-amine**.

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A logical workflow for the synthesis and identification of **8-Chloroquinolin-4-amine**.

Potential Biological Significance

Derivatives of 4-aminoquinoline are well-known for their biological activities, most notably as antimalarial agents. While specific signaling pathways involving **8-Chloroquinolin-4-amine** are not extensively documented, the broader class of quinoline compounds has been investigated for various therapeutic applications, including antibacterial and anticancer properties. The structural similarity of **8-Chloroquinolin-4-amine** to established pharmacologically active molecules suggests its potential as a scaffold in drug discovery and development. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

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